molecular formula C6H9ClF3N3 B2708984 3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 2044796-63-4

3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No. B2708984
CAS RN: 2044796-63-4
M. Wt: 215.6
InChI Key: WVCGOKXZRILZKO-UHFFFAOYSA-N
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Description

“3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2044796-63-4 . It has a molecular weight of 215.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H8F3N3.ClH/c7-6(8,9)5(4-10)12-3-1-2-11-12;/h1-3,5H,4,10H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched data.

Scientific Research Applications

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are synthesized using various strategies that leverage the unique reactivity of fluorine-containing compounds. The synthesis of fluorinated heterocycles, such as pyrazoles, isoxazoles, pyrimidines, and quinolines, from selected 1,3-diketones featuring a trifluoromethyl group demonstrates the utility of fluorine in accessing structurally diverse and potentially bioactive compounds (Sloop, Bumgardner, & Loehle, 2002). Furthermore, the facile synthesis of flexible bis(pyrazol-1-yl)alkanes in a superbasic medium highlights the versatility of pyrazole derivatives in ligand design, which is crucial for developing new metal complexes with potential applications in catalysis and materials science (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

Building Blocks for Medicinal Chemistry

Compounds derived from "3,3,3-trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride" are instrumental as building blocks in medicinal chemistry. The synthesis of 3-amino-4-fluoropyrazoles, for instance, outlines a strategy for creating fluorinated pyrazoles with additional functional groups that allow further functionalization. These compounds are of considerable interest as they serve as versatile intermediates for the development of new drugs with improved pharmacokinetic properties (Surmont et al., 2011).

Fluoroalkyl Amino Reagents

The development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether illustrates an innovative approach to introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This methodology opens up new avenues for synthesizing fluorinated pyrazoles and bis-fluorinated pyrazoles, which are important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

Structural and Energetic Properties

The amination of nitroazoles, including comparative studies of structural and energetic properties of the resulting compounds, provides valuable insights into the design of next-generation energetic materials. This research highlights the potential of incorporating amino substituents into nitroazole rings to improve nitrogen content, heat of formation, and impact sensitivity, which are critical parameters in the development of energetic materials (Zhao et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3,3-trifluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5(4-10)12-3-1-2-11-12;/h1-3,5H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCGOKXZRILZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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